![molecular formula C23H13Cl3F4N2O2 B4852071 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4852071.png)
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole
Overview
Description
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole, also known as DFP-10825, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has also been shown to inhibit the activity of various kinases, including extracellular signal-regulated kinase (ERK) and protein kinase B (AKT), which play important roles in cell proliferation and survival.
Biochemical and Physiological Effects:
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce the production of inflammatory mediators. In vivo studies have shown that it can reduce inflammation and oxidative stress in animal models of inflammatory diseases. Additionally, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in lab experiments is its potential therapeutic applications in various fields of research. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development. However, one limitation of using 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole in lab experiments is its limited availability and high cost, which may limit its use in large-scale studies.
Future Directions
There are several future directions for research on 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole. One area of interest is its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole and its potential use in treating neurodegenerative diseases. Finally, the development of new synthesis methods for 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole may help to overcome its limited availability and high cost, making it more accessible for research purposes.
In conclusion, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole is a novel compound with potential therapeutic applications in various fields of research. Its anti-inflammatory and anticancer properties make it a promising candidate for drug development, and further research is needed to fully understand its mechanism of action and potential use in treating neurodegenerative diseases. Despite its limitations, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has the potential to make a significant impact in the field of biomedical research.
Scientific Research Applications
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has shown potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. It has also been shown to have anticancer properties, inhibiting the growth of various cancer cell lines. Additionally, 4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl3F4N2O2/c24-14-5-10-18(17(25)11-14)32-21(13-3-8-16(9-4-13)34-23(29)30)19(26)20(31-32)12-1-6-15(7-2-12)33-22(27)28/h1-11,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRJTNSPJGTRIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)OC(F)F)Cl)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl3F4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.